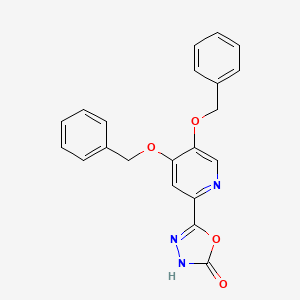

![molecular formula C7H3BrN2O3 B597851 2-Bromo-5-nitrobenzo[d]oxazole CAS No. 1246472-00-3](/img/structure/B597851.png)

2-Bromo-5-nitrobenzo[d]oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

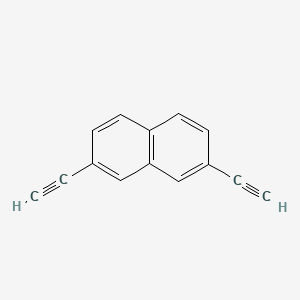

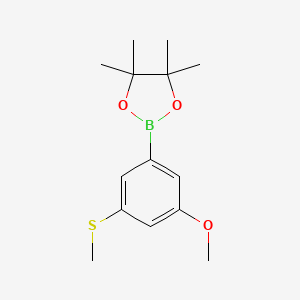

2-Bromo-5-nitrobenzo[d]oxazole is a chemical compound with the molecular formula C7H3BrN2O3 . It contains a total of 16 atoms, including 3 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Bromine atom . It also contains a total of 17 bonds, including 14 non-Hydrogen bonds, 12 multiple bonds, 2 double bonds, and 10 aromatic bonds .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-nitrobenzo[d]oxazole includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 nitro group (aromatic) . The molecule is nearly planar .Relevant Papers Several relevant papers have been found that discuss the properties and applications of oxazole derivatives . These papers provide valuable insights into the synthesis, reactions, and biological activities of these compounds. Further analysis of these papers could provide more detailed information on 2-Bromo-5-nitrobenzo[d]oxazole.

Scientific Research Applications

Medicinal Chemistry

Oxazole compounds, including “2-Bromo-5-nitrobenzo[d]oxazole”, are present in various biological activities . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This makes them significant heterocyclic nucleus in medicinal chemistry .

Drug Discovery

Oxazole-based molecules are becoming a kind of significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These derivatives are valuable information for drug discovery and synthesis .

Antibacterial Activity

Oxazole derivatives have been shown to exhibit antibacterial activities . The presence of an oxazole ring in these drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects .

Antifungal Activity

Oxazole derivatives, including “2-Bromo-5-nitrobenzo[d]oxazole”, have been shown to exhibit antifungal activities . They are widely used in pharmaceutical chemistry due to their diverse biological activities .

Anticancer Activity

Oxazole derivatives have been shown to exhibit anticancer activities . For example, sunitinib, an anticancer drug, contains an oxazole ring .

Anti-inflammatory Activity

Oxazole derivatives have been shown to exhibit anti-inflammatory activities . For example, oxaprozin, an anti-inflammatory drug, contains an oxazole ring .

Synthesis of Oxazole Derivatives

The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . This method has been used to synthesize diverse oxazole derivatives .

Use of Magnetically Recoverable Catalysts

Magnetically recoverable catalysts have been used in the synthesis of oxazole derivatives . This method provides an efficient and ecofriendly way to prepare these derivatives .

Mechanism of Action

Target of Action

Benzoxazole derivatives, which include “2-Bromo-5-nitrobenzo[d]oxazole”, have been studied for their wide spectrum of pharmacological activities . They have been found to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

Benzoxazole derivatives are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Benzoxazole derivatives have been found to have a wide range of biological actions, as mentioned above .

properties

IUPAC Name |

2-bromo-5-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIUPKKUFSXWEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737926 |

Source

|

| Record name | 2-Bromo-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-nitrobenzo[d]oxazole | |

CAS RN |

1246472-00-3 |

Source

|

| Record name | 2-Bromo-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)

![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)